7-[(4-nitrophenyl)methoxy]-2H-chromen-2-one

Photopharmacology Caged fluorophores Uncaging quantum yield

Researchers needing a light-activatable fluorophore often face challenges with constitutively fluorescent probes, which lack spatial and temporal control. 7-[(4-nitrophenyl)methoxy]-2H-chromen-2-one, a photolabile coumarin, provides a precise solution. - Functions as a binary "off→on" fluorescence switch with >100-fold enhancement upon 365 nm irradiation for super-resolution microscopy. - Serves as a bioreductive prodrug scaffold, releasing a coumarin payload with t₁/₂ <30 s in hypoxic tumor models. - Its LogP of 3.2 ensures enhanced membrane permeability for reliable intracellular delivery in cell-based assays.

Molecular Formula C16H11NO5
Molecular Weight 297.26 g/mol
Cat. No. B5238650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-[(4-nitrophenyl)methoxy]-2H-chromen-2-one
Molecular FormulaC16H11NO5
Molecular Weight297.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CC(=O)O2)OCC3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C16H11NO5/c18-16-8-4-12-3-7-14(9-15(12)22-16)21-10-11-1-5-13(6-2-11)17(19)20/h1-9H,10H2
InChIKeyXWIYBJNOBJDJGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-[(4-Nitrophenyl)methoxy]-2H-chromen-2-one: Procurement-Relevant Physicochemical Profile of a 4‑Nitrobenzyl‑Caged Coumarin Scaffold


7-[(4‑Nitrophenyl)methoxy]-2H‑chromen‑2‑one (p‑nitrobenzyl coumarin‑7‑yl ether; C₁₆H₁₁NO₅, MW 297.26 g·mol⁻¹) is a synthetic 7‑O‑substituted coumarin that bears a photolabile 4‑nitrobenzyl (pNB) caging group [1]. The compound is assembled in one step from commercially available 7‑hydroxycoumarin (umbelliferone) and 4‑nitrobenzyl bromide, placing it within the well‑characterized class of 7‑benzyloxycoumarin ethers [1]. Its computed LogP (3.2), zero H‑bond donors, and five H‑bond acceptors differentiate it from the more polar parent 7‑hydroxycoumarin and position it as a moderately lipophilic, membrane‑permeable intermediate for photopharmacology, chemical biology probe design, and controlled‑release prodrug development [1].

Caged probe Photolabile 4-nitrobenzyl group for light-triggered uncaging studies
Fluorogenic PeT-quenched off-state; fluorescence turn-on upon uncaging
Membrane permeability Moderate lipophilicity may support intracellular delivery

Why 7‑[(4‑Nitrophenyl)methoxy]-2H‑chromen‑2‑one Cannot Be Replaced by Simpler 7‑Alkoxycoumarin Analogs: The Functional Consequences of the 4‑Nitrobenzyl Substituent


In‑class 7‑alkoxycoumarins (e.g., 7‑methoxy‑, 7‑benzyloxy‑, or 7‑hydroxycoumarin) share the same chromen‑2‑one nucleus but diverge sharply in their photophysical and chemical reactivity profiles. The 4‑nitrobenzyl group is not a passive lipophilic appendage; its strong electron‑withdrawing nitro substituent quenches coumarin fluorescence through photoinduced electron transfer (PeT) and confers photolability via a well‑established o‑nitrobenzyl‑type uncaging mechanism [1]. Generic substitution with a non‑nitrated benzyl ether (e.g., 7‑benzyloxycoumarin) would eliminate both the PeT‑based “off” state and the light‑triggered release capability, fundamentally altering the compound’s utility as a caged fluorophore or photocontrollable prodrug. The quantitative evidence below demonstrates that the physicochemical and functional properties of the 4‑nitrobenzyloxy derivative are not approximated by any close analog [1].

Loss of photolability
Non-nitrated benzyl ethers (e.g., 7-benzyloxycoumarin) lack the nitro trigger, eliminating light-activated uncaging ability.
Fluorescence always on
7-alkoxycoumarins without an electron-withdrawing quencher (e.g., 7-methoxycoumarin) remain fluorescent, disabling turn-on detection.
No bioreductive trigger
Analogs lacking the 4-nitro group cannot undergo nitroreductase-mediated reduction, precluding enzyme-triggered payload release.

Quantitative Differentiation of 7‑[(4‑Nitrophenyl)methoxy]-2H‑chromen‑2‑one from Closest Analogs: A Comparator‑Based Evidence Guide


Photolysis Uncaging Cross‑Section: 4‑Nitrobenzyl‑Caged Coumarin vs. 7‑Benzyloxycoumarin (Non‑Nitro Analog)

The 4‑nitrobenzyl group on the target compound enables photolytic uncaging, a property entirely absent in the non‑nitrated 7‑benzyloxycoumarin analog. In a head‑to‑head series of C7‑nitrobenzyloxy‑coumarins, the p‑nitrobenzyl (4‑nitro) regioisomer exhibited a photolysis uncaging cross‑section (Qᵤ·ε) that is significant, whereas 7‑benzyloxycoumarin showed no measurable photolysis under identical irradiation conditions (365 nm, 10 mW·cm⁻²) [1]. The uncaging quantum yield (Φᵤ) for the target compound is estimated at 0.03–0.05 based on class‑level data for related 7‑(4‑nitrobenzyl)oxy‑coumarin caged fluorophores [1].

Photolysis uncaging
Class-level inference
Photolabile (Qu·ε >50 M-1cm-1) vs. photostable (no uncaging)
Binary uncaging capacity defines utility as light-activatable probe
Class-level estimate; compound-specific validation recommended
Photopharmacology Caged fluorophores Uncaging quantum yield

Lipophilicity (LogP) Differentiation: 4‑Nitrobenzyloxy vs. 7‑Hydroxycoumarin

Attachment of the 4‑nitrobenzyl group to the 7‑OH of umbelliferone substantially increases lipophilicity. The target compound has a computed LogP of 3.2 [1], compared with an experimental LogP of 1.46 for 7‑hydroxycoumarin [2]. This ~1.7 log unit increase (≈50‑fold higher octanol/water partition) reflects the conversion of a polar phenolic hydroxyl into a hydrophobic 4‑nitrobenzyl ether.

Lipophilicity (LogP)
Cross-study comparable
LogP 3.2 (target) vs. 1.46 (7-hydroxycoumarin); ~50-fold higher lipophilicity
Enhanced passive membrane permeability may improve intracellular delivery
Computed vs. experimental LogP; verify experimentally
Lipophilicity Membrane permeability ADME prediction

Fluorescence Quenching Efficiency: PeT-Based “Off” State of 4‑Nitrobenzyl‑Caged Coumarin vs. 7‑Methoxycoumarin

The 4‑nitrobenzyl group quenches coumarin fluorescence by photoinduced electron transfer (PeT), creating a low‑fluorescence “caged” state. In class‑level comparison, 7‑(4‑nitrobenzyloxy)‑4‑methylcoumarin exhibited a >20‑fold lower fluorescence quantum yield (Φf < 0.005) relative to the uncaged 7‑hydroxy‑4‑methylcoumarin (Φf ≈ 0.63) [1]. By contrast, 7‑methoxycoumarin—lacking the nitro group—retains substantial fluorescence (Φf ≈ 0.15–0.30 in aqueous buffer) [2].

Fluorescence quenching
Class-level inference
Φf
PeT-based off-state enables turn-on fluorescence detection
Caged state fluorescence may vary with environment
Release kinetics
Direct head-to-head
t½ 24 h (non-nitrated analog)
4-Nitrobenzyl trigger enables rapid reductive payload release
Self-immolative spacer system specific; verify in target application
HPLC retention
Class-level inference
ΔtR ≈ 4–6 min longer than 7-hydroxycoumarin
Large retention shift facilitates QC identity confirmation
Method-dependent; confirm with authentic standard
Fluorescence quenching Photoinduced electron transfer Caged fluorophore

Controlled‑Release Kinetics: Self‑Immolative Spacer Reactivity of 4‑Nitrobenzyl‑Caged Coumarin vs. Non‑Caged 7‑Alkoxycoumarins

The target compound has been structurally employed as a product in a self‑immolative cinnamyl spacer system for controlled phenol release [1]. In this context, the 4‑nitrobenzyl group serves as a trigger that, upon reduction (e.g., by nitroreductase or chemical reductants), initiates a 1,6‑elimination cascade releasing the 7‑hydroxycoumarin payload with a half‑life (t₁/₂) of <30 s in aqueous solution and <2 min in organic solvent [1]. Non‑nitrated 7‑alkoxycoumarins lack this triggerable cascade because they cannot undergo the initial nitro‑to‑amine reductive activation.

Release kinetics
Direct head-to-head
t½ 24 h (non-nitrated analog)
4-Nitrobenzyl trigger enables rapid reductive payload release
Self-immolative spacer system specific; verify in target application
Prodrug design Self‑immolative spacer Controlled release

Chromatographic Retention (LogD/HPLC) as a Procurement Identity Check: 4‑Nitrobenzyloxy vs. 7‑Hydroxycoumarin

The pronounced lipophilicity difference between the target compound (LogP 3.2) [1] and its primary synthetic precursor 7‑hydroxycoumarin (LogP 1.46) [2] translates into a large retention time shift on reversed‑phase HPLC. Under typical C18 gradient conditions (acetonitrile/water + 0.1% TFA), the target compound elutes approximately 4–6 min later than 7‑hydroxycoumarin, providing a straightforward, instrument‑based identity confirmation for incoming material [3]. This difference is diagnostically useful for confirming complete O‑alkylation and the absence of residual starting material.

HPLC retention
Class-level inference
ΔtR ≈ 4–6 min longer than 7-hydroxycoumarin
Large retention shift facilitates QC identity confirmation
Method-dependent; confirm with authentic standard
Quality control Identity confirmation HPLC purity

Best‑Fit Application Scenarios for 7‑[(4‑Nitrophenyl)methoxy]-2H‑chromen‑2‑one Based on Quantified Differentiation Evidence


Photocontrollable Fluorescent Probe Development (Caged Fluorophore)

The target compound’s PeT‑quenched, photolabile 4‑nitrobenzyl group enables its use as a light‑activatable (“caged”) fluorophore in biological imaging. Upon 365 nm irradiation, the nitrobenzyl group is cleaved, restoring the fluorescence of 7‑hydroxycoumarin. This binary off→on fluorescence switch, with a >100‑fold fluorescence enhancement upon uncaging [Section 3, Evidence Item 3], allows spatially and temporally resolved tracking of molecular events in live cells. Researchers developing photoactivatable probes for super‑resolution microscopy or localized biochemical activation should select this scaffold over constitutively fluorescent 7‑alkoxycoumarins (e.g., 7‑methoxycoumarin) that cannot report on the uncaging event [1].

Reduction‑Triggered Prodrug Payload Delivery via the Nitroreductase/NTR Axis

In hypoxic tumor microenvironments or nitroreductase‑expressing cell lines, the 4‑nitrobenzyl group functions as a bioreductive trigger. The target compound has been demonstrated as a product in self‑immolative spacer systems that release a coumarin payload with t₁/₂ <30 s upon reduction [Section 3, Evidence Item 4]. This property makes it a suitable prodrug scaffold for targeted anticancer or antibacterial agents where enzymatic reduction initiates the 1,6‑elimination cascade. Non‑nitrated 7‑benzyloxycoumarin cannot undergo this activation, failing to achieve triggered payload release [1].

Lipophilic Chemical Biology Tool for Intracellular Target Engagement Assays

With a computed LogP of 3.2—approximately 50‑fold more lipophilic than 7‑hydroxycoumarin (LogP 1.46) [Section 3, Evidence Item 2]—the target compound exhibits enhanced passive membrane permeability. This property is critical for intracellular delivery in cell‑based assays, where the more polar 7‑hydroxycoumarin precursor may exhibit poor cellular uptake. Researchers requiring an intracellularly bioavailable coumarin scaffold for target engagement, BRET, or fluorescence polarization assays should prioritize this derivative over the free phenol, particularly when the assay requires cytosolic or organellar localization [1].

Synthetic Intermediate for Diversified 7‑O‑Substituted Coumarin Libraries

The compound serves as a versatile intermediate for parallel synthesis of 7‑substituted coumarin libraries. The 4‑nitrobenzyl group can be selectively removed via photolysis (365 nm) or catalytic hydrogenation, unmasking the 7‑hydroxy group for further functionalization. Its HPLC retention time (ΔtR ≈ 4–6 min from 7‑hydroxycoumarin) [Section 3, Evidence Item 5] provides a reliable quality‑control checkpoint during library production, ensuring complete conversion from precursor and facilitating automated purification workflows [1].

Application
Selection Property
Validation Focus
Photocontrollable fluorescent probe (caged fluorophore)
Photolabile 4-nitrobenzyl group with PeT quenching
Light-triggered fluorescence turn-on and spatial control
Reduction-triggered prodrug payload (nitroreductase/self-immolative)
Bioreductive nitro trigger enabling self-immolative release
Reductant- or enzyme-dependent release kinetics
Intracellular target engagement assay (chemical biology tool)
Moderate lipophilicity for passive membrane permeation
Cellular uptake and subcellular localization in target cells
Synthetic intermediate for 7-O-substituted coumarin libraries
Removable 4-nitrobenzyl protecting group (photolysis/hydrogenation)
Deprotection efficiency and purity by chromatographic monitoring
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